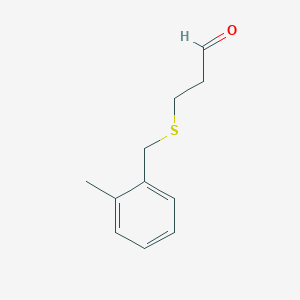
3-((2-Methylbenzyl)thio)propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2-Methylbenzyl)thio)propanal: is an organic compound with the molecular formula C11H14OS . It is characterized by the presence of a propanal group attached to a thioether linkage, which in turn is connected to a 2-methylbenzyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-((2-Methylbenzyl)thio)propanal typically involves the reaction of 2-methylbenzyl chloride with thiopropanal in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the thiolate anion attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-((2-Methylbenzyl)thio)propanal can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, to form sulfoxides or sulfones.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The thioether linkage in this compound can participate in substitution reactions, where the sulfur atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, or alcohols
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Corresponding substituted products depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry: 3-((2-Methylbenzyl)thio)propanal is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a probe to study the interactions of sulfur-containing compounds with biological macromolecules. It can also serve as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including fragrances and flavoring agents, due to its aromatic properties.
Mécanisme D'action
The mechanism of action of 3-((2-Methylbenzyl)thio)propanal involves its interaction with molecular targets through its thioether and aldehyde functionalities. The thioether group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The aldehyde group can participate in various chemical reactions, including condensation and addition reactions, which can modify the structure and function of biological molecules.
Comparaison Avec Des Composés Similaires
Benzylthiopropanal: Similar structure but lacks the methyl group on the benzene ring.
2-Methylbenzylthiopropanol: Similar structure but with an alcohol group instead of an aldehyde.
3-(Benzylthio)propanal: Similar structure but lacks the methyl group on the benzene ring.
Uniqueness: 3-((2-Methylbenzyl)thio)propanal is unique due to the presence of both a methyl-substituted benzene ring and a thioether linkage
Propriétés
Formule moléculaire |
C11H14OS |
|---|---|
Poids moléculaire |
194.30 g/mol |
Nom IUPAC |
3-[(2-methylphenyl)methylsulfanyl]propanal |
InChI |
InChI=1S/C11H14OS/c1-10-5-2-3-6-11(10)9-13-8-4-7-12/h2-3,5-7H,4,8-9H2,1H3 |
Clé InChI |
YGJUJOUWRAWDRC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CSCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


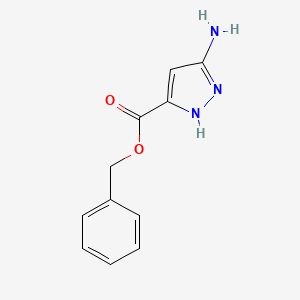
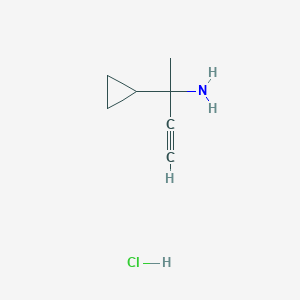
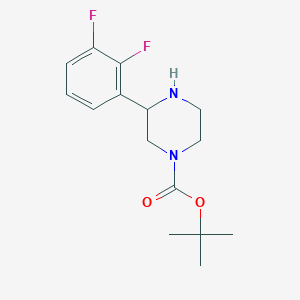
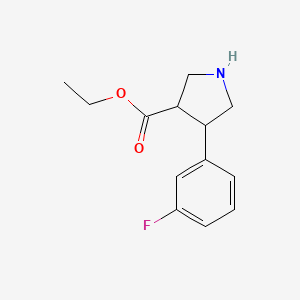
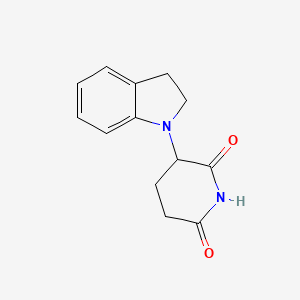

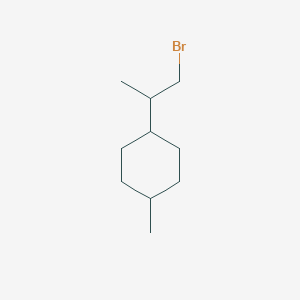
![2-Butyl-4-chloro-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13557769.png)
![O-[(3-Fluoro-4-pyridyl)methyl]hydroxylamine](/img/structure/B13557770.png)

![N-[2-(2-Aminoethoxy)phenyl]acetamide](/img/structure/B13557789.png)
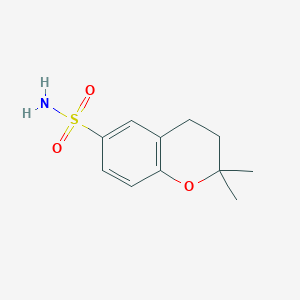
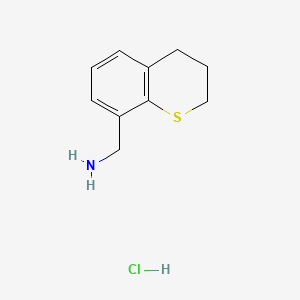
![4-[(3-Chlorophenyl)amino]pyrimidine-5-carboxylicacid](/img/structure/B13557809.png)
